molecular formula C21H22N2O3 B5524537 N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide

N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide

Cat. No. B5524537
M. Wt: 350.4 g/mol
InChI Key: WMXPNSOZLYKVJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[(2-Hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide often involves complex reactions that yield key intermediates for further chemical modifications. For instance, the synthesis of 8-methoxy-1-methyl-1H-benzo[de][1,6]naphthyridin-9-ol, a compound with a structure bearing resemblance to our compound of interest, utilizes a nitromethyl substituent as a precursor. This process involves thermolysis of anilinomethylene derivatives followed by N-methylation before cyclization to the final structure (Walz & Sundberg, 2000).

Molecular Structure Analysis

The molecular structure of compounds related to N-[(2-Hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide can be elucidated using techniques like X-ray diffraction and density functional theory (DFT) calculations. These methods provide insights into the geometric parameters and electronic properties, such as HOMO and LUMO energies, which are crucial for understanding the reactivity and stability of the molecule (Demir et al., 2015).

Chemical Reactions and Properties

The chemical behavior of N-[(2-Hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide derivatives involves a range of reactions, including Pummerer-type cyclization to form methoxy-2-quinolones, highlighting the compound's versatility in chemical transformations (Toda et al., 2000). These reactions are fundamental in synthesizing various pharmacologically relevant molecules.

Physical Properties Analysis

The physical properties of compounds akin to N-[(2-Hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for the compound's application in different scientific and industrial fields, influencing its behavior in biological systems and reactions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for understanding the potential applications of N-[(2-Hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide. Studies on similar compounds have shown how modifications in the molecular structure can affect these properties, offering insights into designing molecules with desired chemical behaviors (Kitson et al., 2010).

properties

IUPAC Name

N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-15-7-6-10-17-13-18(20(24)22-19(15)17)14-23(11-12-26-2)21(25)16-8-4-3-5-9-16/h3-10,13H,11-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXPNSOZLYKVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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